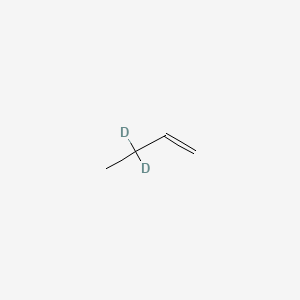

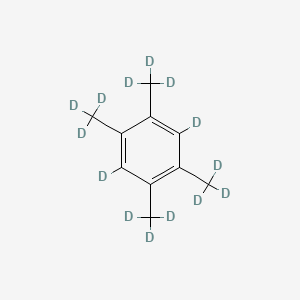

1-Butene-3,3-D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

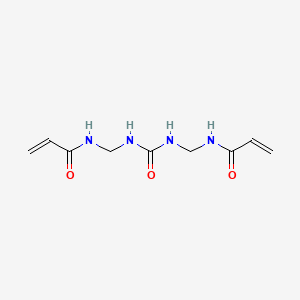

1-Butene-3,3-D2, also known as 3,3-Dimethyl-1-butene, is a chemical compound with the formula C6H12 . It is also known by other names such as tert-Butylethene, tert-Butylethylene, tert-Hexene, Neohexene, Trimethylvinylmethane, 2,2-Dimethyl-3-butene, 3,3-Dimethylbutene, and (CH3)3CCH=CH2 .

Synthesis Analysis

The synthesis of 3,3-Dimethyl-1-butene involves the oxidation of the compound to its corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst .Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-butene can be viewed using Java or Javascript . The compound has a molecular weight of 84.1595 .Chemical Reactions Analysis

3,3-Dimethyl-1-butene undergoes various chemical reactions. It oxidizes selectively to its corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst .Physical And Chemical Properties Analysis

3,3-Dimethyl-1-butene is a gas under standard conditions . It has a molecular weight of 84.1595 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Isomerization of 1-Butene over Calcium Oxide : The isomerization of 1-butene-3-d1 over calcium oxide (CaO) suggested an intramolecular 1,3 hydrogen shift as the mechanism. This finding was consistent with results from magnesium sulfate (MgSO4), supporting a carbonium ion mechanism involving surface proton transfer to butene (Tani, Misono, & Yoneda, 1973).

Mechanism of Isomerization of n-Butenes : A study on the isomerization of n-butenes catalyzed by a Pt(II)–Sn(II) chloride complex revealed that cis-CH2DCHCHCH3 and cis-CH3CDCHCH3 are formed from 1-C4H8 and trans-2-C4H8, respectively, indicating specific deuterium distributions in reactants and products (Hirabayashi, Saito, & Yasumori, 1972).

Hydrogenation of Butadiene on Pt/Sn Alloy : Research on the hydrogenation of 1,3-butadiene on Pt2Sn/Pt(1 1 1) surface alloy using DFT calculations showed how tin plays a dual role in the reaction mechanism, impacting the selectivity to butene (Vigné, Haubrich, Loffreda, Sautet, & Delbecq, 2010).

Isomerization over ZnO and La2O3 : The isomerization of n-butenes over zinc oxide (ZnO) and lanthanum oxide (La2O3) showed that 1-butene was the only isomer which hydrogenated at specific temperatures, and the mechanism involved intramolecular hydrogen transfer (Goldwasser & Hall, 1981).

Safety and Hazards

Propriétés

IUPAC Name |

3,3-dideuteriobut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNZUUAINFGPBY-APZFVMQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

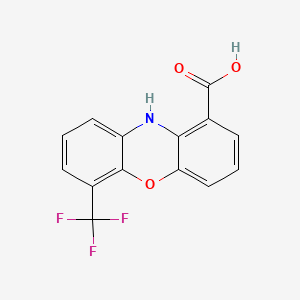

![3-[1-(N-Methylcarbamoyloxyimino)ethyl]coumarin](/img/structure/B579534.png)

![D2(3H),A-Naphthaleneacetic acid, A-cyano-7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-, ethyl ester](/img/structure/B579541.png)

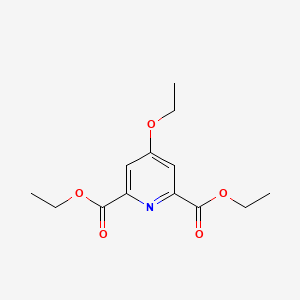

![5-[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester](/img/structure/B579543.png)